4-Azidobutyl benzoate

Description

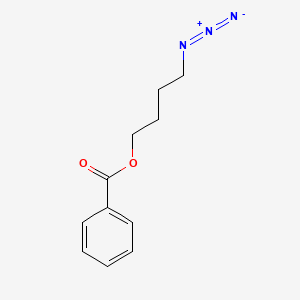

Structure

3D Structure

Properties

IUPAC Name |

4-azidobutyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-14-13-8-4-5-9-16-11(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISOTFNZYJORQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Azidobutyl benzoate CAS number 1184934-40-4

An In-depth Technical Guide to 4-Azidobutyl Benzoate (CAS: 1184934-40-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a heterobifunctional linker molecule of significant utility in chemical biology, bioconjugation, and pharmaceutical sciences. We will dissect its molecular architecture, detailing the distinct functionalities of its terminal azide and benzoate ester moieties. This document outlines a robust, field-proven synthetic protocol, explores its core application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," and presents detailed methodologies for its use in conjugating biomolecules. The causality behind experimental choices, reaction mechanisms, and practical applications in areas such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are discussed. This whitepaper serves as a practical resource for scientists seeking to leverage this versatile linker in their research and development endeavors.

Introduction: The Role of Heterobifunctional Linkers in Advanced Bioconjugation

Modern drug development and molecular biology increasingly rely on the precise construction of complex molecular architectures, such as ADCs, PROTACs, and fluorescently labeled probes. The success of these constructs hinges on the linker—the chemical entity that covalently connects the distinct components. An ideal linker must be stable and possess orthogonal reactive handles that allow for the sequential, controlled conjugation of different molecules.

This compound (CAS: 1184934-40-4) emerges as a valuable tool in this context. It is a heterobifunctional linker featuring two key components:

-

A terminal azide (N₃) group : This moiety is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide group participates readily in CuAAC reactions with terminal alkynes to form a highly stable 1,2,3-triazole ring.[2]

-

A benzoate ester : This serves as a protected form of a carboxylic acid.[3] The ester is stable under various conditions, including those used for click chemistry, but can be hydrolyzed under acidic or basic conditions to reveal a terminal carboxyl group, which can then be used for subsequent conjugation, for instance, via amide bond formation with an amine.

The four-carbon butyl chain acts as a flexible spacer, providing spatial separation between the conjugated molecules, which can be critical for maintaining their biological function. This guide will provide the technical details necessary to effectively synthesize and apply this versatile linker.

Physicochemical Properties and Structural Analysis

The utility of this compound is directly derived from its structure, which dictates its reactivity and physical characteristics.

Chemical Structure

Caption: Chemical structure of this compound.

Key Properties

The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1184934-40-4 | [3] |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [3] |

| Molecular Weight | 219.24 g/mol | [3] |

| Appearance | (Predicted) Colorless to pale yellow oil or solid | N/A |

| Solubility | Soluble in common organic solvents (THF, DCM, EtOAc, DMSO) | [4] |

Synthesis and Purification

While this compound is commercially available, an in-house synthesis may be required. A reliable and efficient route is the esterification of 4-azidobutanol with benzoic acid under Mitsunobu conditions. This reaction proceeds with high yield and is tolerant of the azide functionality. The causality for this choice is the mild reaction conditions which prevent decomposition of the potentially sensitive azide group and the high efficiency of the transformation.[5][6]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Mitsunobu Esterification

This protocol describes the conversion of an alcohol to an azide, which is a key step in synthesizing the starting material, and can be adapted for the final esterification step.[7][8]

Materials:

-

4-Azidobutanol (1.0 eq)

-

Benzoic Acid (1.1 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc), Hexane, Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-azidobutanol (1.0 eq), benzoic acid (1.1 eq), and triphenylphosphine (1.5 eq).

-

Dissolution: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol). Stir until a homogeneous solution is formed.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the azodicarboxylate.

-

Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A white precipitate of triphenylphosphine oxide (TPPO) may begin to form.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product contains the desired ester and the byproduct TPPO. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: Azide-Alkyne Click Chemistry

The primary utility of this compound is its application as a "clickable" linker. The azide group undergoes a highly efficient and specific cycloaddition reaction with a terminal alkyne, catalyzed by a Copper(I) source.[2]

Reaction Mechanism: CuAAC

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is significantly faster than the uncatalyzed Huisgen cycloaddition and proceeds with high regioselectivity to exclusively form the 1,4-disubstituted triazole isomer.[2]

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Bioconjugation to an Alkyne-Modified Protein

This protocol provides a general framework for labeling a protein that has been functionalized with a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound (stock solution in DMSO)

-

Copper(II) sulfate (CuSO₄, stock solution in water)

-

Sodium ascorbate (stock solution in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (stock solution in water)

Procedure:

-

Pre-complex Formation: In a microcentrifuge tube, combine the CuSO₄ and THPTA solutions. The THPTA ligand stabilizes the Cu(I) oxidation state and prevents protein precipitation.

-

Reaction Mixture: To the alkyne-modified protein solution, add the this compound stock solution to achieve the desired final concentration (typically a 10-50 fold molar excess of the linker).

-

Initiation: Initiate the click reaction by adding the pre-formed Cu(I)-THPTA complex, followed immediately by the freshly prepared sodium ascorbate solution. Sodium ascorbate acts as the reducing agent to generate the active Cu(I) catalyst from CuSO₄ in situ.[9]

-

Incubation: Incubate the reaction at room temperature or 37 °C for 1-4 hours. The reaction can be performed on a shaker or rotator.

-

Quenching & Purification: Stop the reaction by adding EDTA to chelate the copper catalyst. Remove the excess unreacted linker and catalyst components by a suitable method such as dialysis, size-exclusion chromatography (SEC), or buffer exchange spin columns.

-

Analysis: Confirm the conjugation via SDS-PAGE (observing a mass shift), mass spectrometry (for precise mass determination), or other relevant analytical techniques.

Advanced Applications in Drug Development

The unique structure of this compound makes it an enabling tool for constructing sophisticated therapeutic and diagnostic agents.[3]

Antibody-Drug Conjugates (ADCs)

In ADC development, a potent cytotoxic drug (payload) is linked to a monoclonal antibody (mAb) that targets a specific cancer cell antigen. This compound can be used to link the payload to the antibody.

Caption: Workflow for using this compound in ADC synthesis.

-

Click Conjugation: The azide group of the linker reacts with an alkyne group previously installed on the antibody.[10]

-

Deprotection: The benzoate ester is hydrolyzed to unmask the carboxylic acid.

-

Payload Attachment: The cytotoxic drug, often bearing an amine group, is coupled to the linker's carboxylic acid using standard carbodiimide chemistry (e.g., EDC/NHS).

PROTACs and Molecular Glues

PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand. The defined length and chemical stability of the resulting triazole linkage are advantageous for optimizing the ternary complex formation required for PROTAC activity.[3]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable.

-

Hazard Class: Organic azides are potentially explosive and should be handled with care, especially when heated or subjected to shock.[7] Benzoate esters are generally considered low-hazard but can be irritants.[11]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[12] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[12] Recommended storage is often at -20°C for long-term stability.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.

Conclusion

This compound is a highly versatile and powerful heterobifunctional linker. Its architecture, combining the robust and specific reactivity of an azide for click chemistry with a protected carboxylic acid, provides a reliable tool for the multi-step assembly of complex bioconjugates. For researchers in drug discovery, diagnostics, and fundamental biology, mastering the synthesis and application of this linker opens avenues for creating novel and effective molecular constructs, from targeted cancer therapies to sophisticated biological probes.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzyl benzoate. [Link]

-

Hassan, M., et al. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzyl benzoate. [Link]

-

Kamal, A., et al. (2012). Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry. PMC - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Azide - Common Conditions. [Link]

-

L'Abbate, A., et al. (2020). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

-

Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. [Link]

-

Das, B., et al. (2007). A practical one-pot synthesis of azides directly from alcohols. Indian Academy of Sciences. [Link]

-

Kaur, N., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

Sources

- 1. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. This compound, 1184934-40-4 | BroadPharm [broadpharm.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chemos.de [chemos.de]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: 4-Azidobutyl Benzoate in Click Chemistry & Bioconjugation

This guide serves as an advanced technical monograph on 4-Azidobutyl benzoate , a specialized reagent in the field of chemical biology and organic synthesis. It is designed for researchers utilizing "Click Chemistry" (CuAAC) for conjugation, materials functionalization, and drug discovery.

Executive Summary & Chemical Identity

This compound is a heterobifunctional chemical probe primarily used as a robust azide building block in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Unlike volatile low-molecular-weight azides, this compound offers enhanced stability and UV-traceability (via the benzoate chromophore), making it an ideal standard for optimizing click reaction conditions or introducing a hydrophobic benzoate motif into alkyne-tagged biomolecules.

Chemical Specifications

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 1184934-40-4 |

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Molecular Weight | 219.24 g/mol |

| Structural Motif | Phenyl group (UV Tag) – Ester Linker – C4 Spacer – Terminal Azide |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; poorly soluble in water |

| Primary Reactivity | 1,3-Dipolar Cycloaddition (Click Chemistry) |

Mechanistic Principles & Applications

The "Click" Mechanism (CuAAC)

The core utility of this compound lies in its terminal azide group. Under the catalysis of Cu(I), it reacts with terminal alkynes to form a 1,4-disubstituted 1,2,3-triazole. This reaction is bio-orthogonal, meaning it can occur in complex biological milieus without interfering with native biochemical processes.

Why use this compound?

-

UV Traceability: The benzoate group absorbs UV light (λmax ~230 nm), allowing for easy detection of the "clicked" product via HPLC/LC-MS, which is difficult with aliphatic azides.

-

Linker Spacing: The 4-carbon (butyl) spacer provides flexibility, reducing steric hindrance during the conjugation event.

-

Hydrophobicity: It is used to modulate the lipophilicity of a target molecule.

Functional Workflows

-

Drug Discovery (Fragment-Based): Used as a fragment to "cap" alkyne-functionalized pharmacophores, testing the effect of a benzoate group on binding affinity.

-

Materials Science: Functionalization of alkyne-modified polymers (e.g., PEG-alkyne) to introduce aromatic side chains.

-

Metabolic Labeling Control: Serves as a positive control reagent when testing the reactivity of alkyne-tagged metabolites in cell lysates.

Experimental Protocols

Synthesis of this compound

Note: While commercially available, in-house synthesis is cost-effective for large-scale needs.

Reagents: 4-Chlorobutanol (or 4-Bromo-1-butanol), Sodium Azide (

Step 1: Azidation

-

Dissolve 4-Bromo-1-butanol (10 mmol) in DMF (20 mL).

-

Add

(15 mmol) carefully. Safety: Azides are toxic and potentially explosive. -

Heat to 60°C for 12 hours.

-

Extract with diethyl ether, wash with water, and concentrate to yield 4-Azido-1-butanol .

Step 2: Esterification

-

Dissolve 4-Azido-1-butanol (10 mmol) and

(12 mmol) in dry DCM (30 mL) at 0°C. -

Dropwise add Benzoyl Chloride (11 mmol).

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1M HCl, then saturated

, then brine. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Standard CuAAC Click Reaction Protocol

This protocol describes the conjugation of this compound to a model alkyne (e.g., Phenylacetylene).

Reagents:

-

Azide: this compound (1.0 equiv)

-

Alkyne: Substrate (1.0 equiv)

-

Catalyst:

(5 mol%) -

Ligand: THPTA or TBTA (10 mol%) to stabilize Cu(I)

-

Reductant: Sodium Ascorbate (20 mol%)

-

Solvent:

-BuOH/Water (1:1) or DMSO/Water

Procedure:

-

Prepare Stock Solutions: Dissolve reactants in DMSO or

-BuOH. -

Assembly: In a reaction vial, mix Alkyne and Azide.

-

Catalyst Addition: Premix

and THPTA ligand in water, then add to the reaction. -

Initiation: Add Sodium Ascorbate solution last to generate Cu(I) in situ.

-

Incubation: Stir at RT for 1–4 hours. Monitor by TLC or LC-MS.

-

Termination: Dilute with water/brine and extract with EtOAc. The triazole product is usually stable and can be purified by chromatography.

Visualization of Pathways[6]

Synthesis & Reactivity Flow

The following diagram illustrates the chemical genesis of this compound and its transformation into a triazole conjugate.

Figure 1: Synthetic route from raw materials to the final triazole conjugate via this compound.

Application Logic: Why use this Linker?

This decision tree helps researchers decide when to deploy this specific azide.

Figure 2: Decision matrix for selecting this compound in chemical biology workflows.

Safety & Handling (E-E-A-T)

Critical Safety Warning: Organic azides can be explosive.

-

C/N Ratio Rule: The number of carbon atoms (

) vs. nitrogen atoms (-

For this compound (

): - .

-

Status: Safe. This molecule is stable at room temperature and non-explosive under standard conditions, unlike smaller azides (e.g., methyl azide).

-

-

Storage: Store at -20°C. Protect from light.

-

Waste: Do not dispose of azide solutions down the drain (reacts with copper pipes to form explosive metal azides). Quench with weak acid or specific azide neutralization protocols.

References

-

BroadPharm. (n.d.). This compound Product Page. Retrieved from

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie. Link

-

PubChem. (n.d.).[1][2][3] Compound Summary: this compound.[4][5] National Library of Medicine.[3][6] Link

Sources

- 1. Benzyl 4-(azidomethyl)benzoate | C15H13N3O2 | CID 11207875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl benzoate - Wikipedia [en.wikipedia.org]

- 3. 4-Acetamidobenzoate | C9H8NO3- | CID 6918889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 1184934-40-4 | BroadPharm [broadpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Notes and Protocols for the Characterization of 4-Azidobutyl Benzoate Conjugates

Introduction

4-Azidobutyl benzoate is a versatile bifunctional molecule increasingly utilized in the fields of bioconjugation and drug development. Its structure incorporates a terminal azide group, which is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for attaching this compound to a wide range of biomolecules, including proteins, peptides, and nucleic acids.[1] The benzoate portion of the molecule can serve as a stable protecting group for a carboxylic acid, which can be deprotected under acidic conditions, or it can be an integral part of a small molecule drug or probe.[3]

The successful synthesis and application of this compound conjugates hinge on the rigorous characterization of the final product. This is crucial to confirm the successful conjugation, determine the degree of labeling, and ensure the purity and stability of the conjugate. Inadequate characterization can lead to misleading experimental results and hinder the development of therapeutics and diagnostics.

This guide provides a comprehensive overview of the key analytical techniques for characterizing this compound conjugates. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the choice of each technique.

Pre-conjugation Characterization of this compound

Before proceeding with conjugation, it is imperative to verify the identity and purity of the this compound starting material. This initial quality control step can prevent downstream complications and ensure the reliability of the conjugation reaction. A combination of spectroscopic and chromatographic techniques is typically employed.[4]

Key Analytical Techniques for Starting Material

| Technique | Purpose | Key Parameters to Assess |

| NMR Spectroscopy | Structural elucidation and purity assessment. | Chemical shifts and coupling constants of protons and carbons adjacent to the azide and benzoate groups.[5] |

| FTIR Spectroscopy | Confirmation of the azide functional group. | Characteristic asymmetric stretching vibration of the azide group around 2100 cm⁻¹.[6] |

| Mass Spectrometry | Determination of molecular weight and confirmation of elemental composition. | Molecular ion peak corresponding to the exact mass of this compound. A characteristic loss of N₂ (28 Da) is often observed.[5] |

| HPLC | Purity assessment and quantification. | A single, sharp peak indicating high purity. Retention time can be used for identification. |

| Thermal Analysis (DSC/TGA) | Assessment of thermal stability. | Onset temperature of decomposition.[7][8] |

Post-conjugation Characterization: A Multi-faceted Approach

The characterization of this compound conjugates is often more complex than the analysis of the starting materials due to the increased size and heterogeneity of the products, especially when dealing with large biomolecules like antibodies.[9][10] A multi-pronged analytical strategy is therefore essential to obtain a complete picture of the conjugate's properties.

Mass Spectrometry (MS): The Cornerstone of Conjugate Analysis

Mass spectrometry is an indispensable tool for the characterization of bioconjugates, providing precise information on molecular weight and confirming the covalent attachment of the this compound moiety.[11] The choice of MS technique and sample preparation method depends on the nature of the conjugate.

Protocol: Intact Mass Analysis of a Protein-4-Azidobutyl Benzoate Conjugate

Objective: To confirm the successful conjugation and determine the distribution of species with different numbers of attached linkers (Drug-to-Antibody Ratio or DAR in the case of Antibody-Drug Conjugates).[11]

Methodology:

-

Sample Preparation:

-

Desalt the conjugate sample using a suitable method, such as size-exclusion chromatography (SEC) or buffer exchange columns, to remove non-volatile salts that can interfere with ionization.

-

Dilute the desalted sample in a solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).

-

-

LC-MS Analysis:

-

Employ a reversed-phase liquid chromatography (RPLC) method to separate the conjugate from unconjugated protein and other impurities.[11] A C4 or C8 column is often suitable for proteins.

-

Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the different conjugated species.

-

-

Data Analysis:

-

The ESI-MS of a large molecule like a protein will produce a series of multiply charged ions.

-

Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different species present in the sample.

-

The mass difference between the unconjugated protein and the conjugated species should correspond to the mass of the this compound linker plus or minus any modifications that occurred during the reaction.

-

Causality and Insights: The use of RPLC prior to MS analysis not only purifies the sample but also allows for the separation of different conjugate species based on their hydrophobicity.[12] The high-resolution mass spectrometer is crucial for resolving the often-subtle mass differences between species with varying numbers of conjugated linkers.

Visualizing the Workflow: Intact Mass Analysis

Caption: Workflow for intact mass analysis of bioconjugates.

Chromatographic Techniques: Purity and Heterogeneity Assessment

High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity of this compound conjugates and characterizing their heterogeneity.[13][14] Different HPLC modes can be employed to separate molecules based on various physicochemical properties.

Overview of HPLC Methods for Conjugate Analysis

| HPLC Mode | Separation Principle | Application for this compound Conjugates | MS Compatibility |

| Size-Exclusion (SEC) | Molecular size | Separation of aggregates, monomer, and fragments.[14][15] | Limited due to non-volatile salts, but can be adapted.[13] |

| Reversed-Phase (RP-HPLC) | Hydrophobicity | Separation of unconjugated starting materials, and conjugates with different degrees of labeling.[13][14] | Generally compatible with volatile mobile phases.[13] |

| Ion-Exchange (IEX) | Net charge | Separation of charge variants of the conjugate.[13][14] | Generally not directly compatible due to high salt concentrations.[13] |

| Hydrophobic Interaction (HIC) | Hydrophobicity (under non-denaturing conditions) | Separation of conjugates with different drug-to-antibody ratios.[13][14] | Challenging due to high salt concentrations.[13] |

Protocol: Purity Analysis by Size-Exclusion Chromatography (SEC)

Objective: To determine the percentage of monomer, aggregates, and fragments in a purified conjugate sample.

Methodology:

-

System Preparation:

-

Equilibrate a suitable SEC column with a mobile phase appropriate for the conjugate (e.g., phosphate-buffered saline).

-

Ensure the HPLC system is free of air bubbles and the baseline is stable.

-

-

Sample Analysis:

-

Inject a known concentration of the conjugate onto the column.

-

Monitor the elution profile using a UV detector, typically at 280 nm for protein-containing conjugates.

-

-

Data Interpretation:

-

Aggregates will elute first, followed by the monomeric conjugate, and then any smaller fragments.

-

Integrate the peak areas to determine the relative percentage of each species.

-

Causality and Insights: SEC is a non-denaturing technique that separates molecules based on their hydrodynamic radius.[16] It is a critical quality control assay to ensure the conjugate is in its desired oligomeric state, as aggregation can impact efficacy and immunogenicity.

Spectroscopic Techniques: Functional Group Confirmation and Structural Integrity

Spectroscopic methods provide valuable information about the chemical structure and functional groups present in the conjugate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is particularly useful for confirming the successful conversion of the azide group during the conjugation reaction. The disappearance of the characteristic azide peak and the appearance of new peaks corresponding to the newly formed triazole ring (in the case of click chemistry) provide direct evidence of conjugation.[6]

Interpreting FTIR Spectra:

-

Azide (N₃) Stretch: A strong, sharp absorption band around 2100 cm⁻¹. Its disappearance or significant reduction in intensity indicates successful reaction of the azide.[5]

-

Triazole Ring Formation: The formation of a 1,2,3-triazole ring from an azide-alkyne cycloaddition can be evidenced by the appearance of new, often weaker, peaks in the 3100-3150 cm⁻¹ (C-H stretch) and 1450-1500 cm⁻¹ (C=C and C=N stretching) regions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a powerful tool for the structural elucidation of small molecules, its application to large bioconjugates can be challenging due to signal broadening.[17] However, for smaller conjugates (e.g., peptide conjugates), NMR can provide detailed structural information. For larger conjugates, NMR can still be used to confirm the presence of the this compound moiety by observing the signals from its protons, although isotopic labeling may be necessary for unambiguous assignment.[17][18]

Sample Preparation for NMR:

-

Small Molecules: Typically 10-20 mg/mL in a deuterated solvent.[19]

-

Peptides: 1-5 mM concentration.[17]

-

Proteins: 0.3-0.5 mM concentration, often requiring isotopic labeling (¹⁵N, ¹³C) for larger proteins.[17]

Thermal Analysis: Assessing Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the conjugate.[8][20] DSC measures the heat flow associated with thermal transitions, such as protein unfolding, while TGA measures changes in mass as a function of temperature, providing information about decomposition.[20] Comparing the thermal profiles of the conjugate and the unconjugated biomolecule can reveal any changes in stability resulting from the conjugation.

Conclusion

The comprehensive characterization of this compound conjugates is a critical and multifaceted process that requires the application of a suite of orthogonal analytical techniques. By combining the strengths of mass spectrometry, chromatography, spectroscopy, and thermal analysis, researchers can gain a thorough understanding of the identity, purity, homogeneity, and stability of their conjugates. This rigorous analytical approach is fundamental to ensuring the quality and reliability of these important molecules in research and drug development.

References

-

Neupane, R., & Bergquist, J. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. European Journal of Mass Spectrometry, 23(6), 417-426. [Link]

-

Varlamova, E., et al. (2015). 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. Mol2Net, 1, B001. [Link]

-

LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]

-

O'Rourke, T. W., et al. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 6(5), 1211–1224. [Link]

-

QualityAssistance. (2021, August 9). ADVANCES IN MASS SPECTROMETRY FOR THE ANALYSIS AND BIOANALYSIS OF ANTIBODY DRUG CONJUGATES [Video]. YouTube. [Link]

-

Cristo, F. D., & Gasser, G. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7339–7421. [Link]

-

CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. Retrieved from [Link]

-

D'Atri, V., et al. (2018). Liquid phase separation techniques for the characterization of monoclonal antibodies and bioconjugates. Journal of Pharmaceutical and Biomedical Analysis, 161, 218–242. [Link]

-

Novoprolabs. (n.d.). NMR sample preparation guidelines. Novoprolabs. Retrieved from [Link]

-

Chachibaia, T. (2014). model of nmr spectroscopic analysis of azide containing organic molecules. ResearchGate. [Link]

-

Robertson, M. L., et al. (2012). ATR-FTIR of the azide monomer (characteristic peak i, 2091 cm⁻¹),... ResearchGate. [Link]

-

Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell, 163(7), 1565–1580. [Link]

-

ResearchGate. (n.d.). A study on the thermal stability of organic azides. ResearchGate. Retrieved from [Link]

-

University of Illinois. (2023, August 29). Small molecule NMR sample preparation. University of Illinois. [Link]

-

Hadinugroho, W., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid for analgesic tablet dosage form formulation. Current Research in Drug Discovery, 1(1), 100003. [Link]

-

Britton, J., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2592–2602. [Link]

-

Kumar, S. (2015). Separation of biological proteins by liquid chromatography. Journal of Chromatography & Separation Techniques, 6(5), 1000287. [Link]

-

Acs, Z., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

-

Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Retrieved from [Link]

-

ACS Omega. (2025, April 30). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega. [Link]

-

Widya Mandala Surabaya Catholic University Repository. (2025, February 27). Characterization of 2-((4-(Chloromethyl) benzoyl) oxy)benzoate Acid for Analgesic Tablet Dosage Form Formulation. Widya Mandala Surabaya Catholic University Repository. [Link]

-

Agilent Technologies. (2025, December 8). Comprehensive Analytical Strategies for ADC and mAb Control [Video]. YouTube. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

-

Li, H., et al. (2018). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 23(12), 3195. [Link]

-

Lee, H., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry, 94(12), 5037–5044. [Link]

-

Bio-Rad. (n.d.). Introduction to Liquid Chromatography Principles. Bio-Rad. Retrieved from [Link]

-

Wang, Z., et al. (2022). 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 13(3), 734–741. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Sepax Technologies, Inc. (n.d.). Analytical Characterization of Antibody Drug Conjugates. Sepax Technologies, Inc.. [Link]

-

Schain, L. B., & Chan, J. (1984). Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions. Journal of Immunological Methods, 68(1-2), 19–27. [Link]

-

Kellie, J. F., et al. (2018). Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. mAbs, 10(7), 1017–1029. [Link]

-

Mtoz Biolabs. (n.d.). DSC and TGA Analysis. Mtoz Biolabs. Retrieved from [Link]

-

Aramini, J. M., et al. (2014). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in molecular biology (Clifton, N.J.), 1140, 261–291. [Link]

-

Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum? [Video]. YouTube. [Link]

-

SciSpace. (2015, December 4). 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. SciSpace. [Link]

-

Biocompare. (2017, July 27). Techniques for LC-MS Characterization of mAbs. Biocompare. [Link]

-

CellMosaic. (n.d.). AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. CellMosaic. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, 1184934-40-4 | BroadPharm [broadpharm.com]

- 4. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cellmosaic.com [cellmosaic.com]

- 15. technosaurus.co.jp [technosaurus.co.jp]

- 16. bio-rad.com [bio-rad.com]

- 17. nmr-bio.com [nmr-bio.com]

- 18. 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene [mdpi.com]

- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 20. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ligand Concentration for CuAAC with 4-Azidobutyl Benzoate

Welcome to the technical support center for optimizing your Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 4-Azidobutyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have synthesized the following information to ensure your experiments are successful, reproducible, and robust.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a ligand in my CuAAC reaction with this compound?

A: In the context of the CuAAC reaction, the ligand serves a dual, critical purpose.[1] Firstly, it stabilizes the catalytically active Copper(I) (Cu(I)) oxidation state.[1][2][3] Cu(I) is prone to disproportionation into inactive Cu(0) and Cu(II) species, and it can also be readily oxidized by dissolved oxygen.[1][3][4] The ligand coordinates to the copper center, protecting it from these deactivating pathways.[2][5] Secondly, the ligand can significantly accelerate the reaction rate.[3][6] By modulating the electronic environment of the copper catalyst, the ligand facilitates the key steps in the catalytic cycle, leading to more efficient formation of the desired 1,2,3-triazole product.

Q2: Which ligand should I choose for my reaction with this compound?

A: The choice of ligand largely depends on your reaction solvent. This compound is soluble in a range of organic solvents.

-

For Organic Solvents (e.g., THF, DMSO, Toluene): Tris(benzyltriazolylmethyl)amine (TBTA ) is a highly effective and commonly used ligand.[3] It offers excellent stabilization of the Cu(I) catalyst in these environments.[3]

-

For Aqueous or Mixed Aqueous/Organic Solvents: If your alkyne substrate necessitates the use of water, a water-soluble ligand is essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA ) is a popular choice for aqueous CuAAC reactions due to its high water solubility and catalytic efficiency.[7][8] Another option for aqueous systems is Bathocuproine disulfonate (BCS), though it is generally considered less accelerating than triazole-based ligands.

Q3: What is the recommended starting ligand-to-copper ratio?

A: A good starting point for optimizing your reaction is a 1:1 to 5:1 ligand-to-copper molar ratio . For many standard applications with small molecules like this compound in organic solvents, a ratio of 1:1 to 2:1 is often sufficient. In bioconjugation reactions or with sensitive substrates, a higher ratio (e.g., 5:1) is often recommended to provide extra protection against oxidative damage.[7][9] However, it is important to note that an excessive amount of ligand can sometimes slow down the reaction by creating a coordinatively saturated and less reactive copper center.[8] Therefore, empirical optimization is always recommended.

Q4: What is the correct order of addition for the reagents?

A: The order of addition is crucial for a successful CuAAC reaction. The recommended procedure is to first premix the copper source (e.g., CuSO₄) with the stabilizing ligand in your chosen solvent.[7][8] This allows for the formation of the protective copper-ligand complex. Following this, add your this compound and the alkyne substrate. The final step should always be the addition of the reducing agent, such as sodium ascorbate, to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[7][8] Adding the ascorbate last prevents the premature reduction of Cu(II) before the ligand can form a protective complex.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

| Potential Cause | Troubleshooting Action |

| Insufficient Ligand Concentration | The Cu(I) catalyst may be degrading before the reaction can proceed to completion. Increase the ligand-to-copper ratio in increments (e.g., from 1:1 to 2:1, then to 5:1) to enhance catalyst stability. |

| Inappropriate Ligand for the Solvent | Ensure your chosen ligand is soluble and effective in your reaction solvent. For instance, using the highly water-soluble THPTA in a purely organic, non-polar solvent might not be optimal. Consider switching to a more appropriate ligand like TBTA for organic media. |

| Degraded Reagents | Verify the purity and integrity of your this compound, alkyne, copper source, and reducing agent. Azides can be sensitive to light and heat. |

| Oxygen Contamination | Dissolved oxygen can oxidize the Cu(I) catalyst.[5] For sensitive reactions, consider degassing your solvent by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst components. |

Issue 2: Slow Reaction Rate

| Potential Cause | Troubleshooting Action |

| Suboptimal Ligand-to-Copper Ratio | While too little ligand can lead to catalyst degradation, an excessive amount can also hinder the reaction rate. If you are using a high ligand-to-copper ratio (e.g., >5:1), try reducing it. A systematic optimization is recommended (see protocol below). |

| Low Copper Concentration | The overall catalyst loading might be too low. While typically 1-5 mol% of copper is sufficient, for challenging substrates, you may need to increase the catalyst concentration. Ensure you maintain the optimized ligand-to-copper ratio when doing so. |

| Poor Solubility of Reactants | If either this compound or your alkyne has poor solubility in the chosen solvent, this can significantly slow down the reaction. Consider using a co-solvent to improve solubility. For example, a mixture of THF and water is common for CuAAC reactions. |

Issue 3: Formation of Side Products (e.g., Alkyne Homocoupling)

| Potential Cause | Troubleshooting Action |

| Insufficient Ligand | In the absence of a sufficient amount of a strongly coordinating ligand, the copper catalyst can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[3] Increasing the ligand concentration can suppress this side reaction by stabilizing the Cu(I) state and preventing the necessary oxidation to Cu(II) for this pathway. |

| Excessive Oxygen | The presence of oxygen facilitates the oxidation of Cu(I) to Cu(II), which is a key step in the Glaser coupling mechanism.[3] Degassing the reaction mixture can help minimize this side reaction. |

Experimental Protocols

Protocol 1: Screening for Optimal Ligand Concentration

This protocol provides a systematic approach to determine the optimal ligand-to-copper ratio for your CuAAC reaction with this compound.

Materials:

-

This compound

-

Your alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Ligand (e.g., TBTA or THPTA)

-

Anhydrous solvent (e.g., THF or a mixture of t-BuOH/H₂O)

-

Small reaction vials

-

Stir plate and stir bars

Procedure:

-

Prepare Stock Solutions:

-

Copper Sulfate: 10 mM solution in deionized water.

-

Ligand: 10 mM, 20 mM, and 50 mM solutions in a suitable solvent (e.g., DMSO or the reaction solvent).

-

Sodium Ascorbate: 100 mM solution in deionized water (prepare fresh).

-

This compound: 100 mM solution in the reaction solvent.

-

Alkyne: 100 mM solution in the reaction solvent.

-

-

Set up Reactions: In separate, labeled vials, perform the following additions in the specified order. The example below is for a final reaction volume of 1 mL.

| Vial | Ligand:Cu Ratio | 10 mM CuSO₄ (µL) | Ligand Stock (µL) | Solvent (µL) | 100 mM Azide (µL) | 100 mM Alkyne (µL) | 100 mM NaAsc (µL) |

| 1 | 1:1 | 10 | 10 (of 10 mM) | 820 | 50 | 50 | 60 |

| 2 | 2:1 | 10 | 10 (of 20 mM) | 820 | 50 | 50 | 60 |

| 3 | 5:1 | 10 | 10 (of 50 mM) | 820 | 50 | 50 | 60 |

| 4 | No Ligand | 10 | 0 | 830 | 50 | 50 | 60 |

-

Reaction Monitoring: Stir the reactions at room temperature. At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, and 24 hr), take a small aliquot from each reaction vial and analyze it by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) to determine the conversion to the triazole product.

-

Data Analysis: Plot the percentage conversion against time for each ligand-to-copper ratio. The optimal ratio will be the one that provides the fastest reaction rate and the highest final yield.

Visualizations

CuAAC Catalytic Cycle

Caption: The catalytic cycle of the CuAAC reaction.

Ligand Optimization Workflow

Caption: Workflow for optimizing ligand concentration.

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(41), 9885-9889. [Link]

-

López-Rocamora, A., Gracia, J., & de Cózar, A. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(8), 4646-4660. [Link]

-

Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

-

Yao, H., Huang, R., Li, Y., Liu, Y., & Chen, X. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Pharmaceuticals, 13(10), 295. [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61(97), 19810-19827. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Bastero, A., Poyatos, M., & Peris, E. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2001-2012. [Link]

-

Royal Society of Chemistry. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

minimizing cell toxicity in live-cell imaging with 4-Azidobutyl benzoate

A Guide to Minimizing Cytotoxicity in Live-Cell Imaging

Introduction: The Challenge of Probing Live Cells

4-Azidobutyl benzoate is a chemical probe designed for metabolic labeling. Its azide group allows for bioorthogonal conjugation to a fluorescent reporter via "click chemistry," enabling researchers to visualize and track specific processes within living cells.[1][2][3] However, like any exogenous compound, its introduction into a biological system presents a fundamental challenge: balancing effective labeling with the preservation of normal cell physiology.

Cellular toxicity in this context is not a single entity but a multi-faceted problem arising from three primary sources:

-

Chemical Toxicity : The intrinsic effect of the this compound molecule or its metabolites on cellular processes. Benzoate derivatives, while widely used, can impact cell viability and function at certain concentrations.[4][5][6]

-

Phototoxicity : Damage induced by the light used to excite the conjugated fluorophore. This process can generate reactive oxygen species (ROS), which are detrimental to cellular components and overall cell health.[7][8][9]

-

Procedural Stress : The cumulative impact of the experimental workflow, including media changes, solvent exposure (e.g., DMSO), and prolonged incubation times, can compromise cell viability.

This guide is structured to help you identify the source of toxicity in your experiments and provide actionable strategies for its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in live-cell imaging?

A1: this compound is primarily used as a metabolic labeling agent. Cells incorporate the molecule through their metabolic pathways. The exposed azide moiety can then be "clicked" to a fluorescent probe containing a compatible functional group (like an alkyne), allowing for the visualization of metabolically active cells or specific biological processes.[1][2]

Q2: What are the common visual indicators of cytotoxicity during a live-cell imaging experiment?

A2: Signs of cellular stress and toxicity are often visible through the microscope. Key indicators include:

-

Morphological Changes : Plasma membrane blebbing, formation of large intracellular vacuoles, cell shrinkage, or rounding.[7][9]

-

Detachment : A significant number of cells detaching from the culture vessel surface.[7]

-

Reduced Motility/Dynamics : For motile cells or dynamic processes, a noticeable decrease in activity compared to control cells.

-

Apoptosis/Necrosis : Nuclear fragmentation or uptake of viability dyes like Propidium Iodide or CellTox™ Green that are excluded by healthy cells.[10][11][12]

Q3: What is a recommended starting concentration for this compound?

A3: The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response curve to determine the highest concentration that does not induce toxicity while still providing sufficient signal. A common starting range for similar azide-based metabolic labeling agents is 10-100 µM.[13] We strongly recommend starting at the lower end of this range (e.g., 10-25 µM) and titrating upwards.

Q4: How does the "click chemistry" step contribute to toxicity?

A4: The classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be a significant source of toxicity. Copper (I) is cytotoxic, partly due to its ability to generate oxidative stress.[14] For live-cell imaging, it is imperative to use copper-free click chemistry methods, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes cyclooctyne derivatives (e.g., DBCO, DIBO) that react directly with azides without the need for a toxic catalyst.[14]

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: I'm observing widespread cell death and detachment immediately after adding this compound.

-

Potential Cause 1: High Probe Concentration. The concentration of this compound may be above the toxic threshold for your specific cell line. Benzoate compounds can induce apoptosis and other cytotoxic effects in a dose-dependent manner.[6][15]

-

Solution: Perform a concentration titration experiment. Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) for a fixed incubation time. Use a cell viability assay (e.g., MTT, CellTiter-Glo®, or a live/dead stain) to determine the highest non-toxic concentration. Always run a vehicle-only control (e.g., cells treated with the same concentration of DMSO used to dissolve the probe).

-

-

Potential Cause 2: Solvent Toxicity. If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in your culture medium might be too high.

-

Solution: Ensure the final concentration of DMSO or other organic solvents is typically below 0.1% (v/v). If higher concentrations of the probe are needed, explore alternative solvents or methods of preparation.

-

Problem 2: My cells look healthy after labeling, but die during the imaging process.

-

Potential Cause 1: Phototoxicity. This is the most common cause of cell death during imaging. The excitation light, especially at high intensities or for prolonged periods, generates ROS that damages cellular structures.[7][8][16]

-

Solution 1 (Reduce Excitation Light): Minimize the light dose. Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Increase detector gain or use a more sensitive camera rather than increasing excitation power.[17]

-

Solution 2 (Minimize Exposure Time): Reduce the camera exposure time and the frequency of image acquisition. Only image as often as is necessary to capture the dynamics of your process of interest. Avoid constant illumination; use hardware and software settings that only illuminate the sample during camera exposure.[16]

-

Solution 3 (Use Red-Shifted Fluorophores): Whenever possible, use fluorescent probes that are excited by longer wavelengths (red or far-red light).[7][18] Higher-energy light (blue or UV) is generally more damaging to cells.

-

-

Potential Cause 2: Environmental Stress. Cells are sensitive to changes in their environment. Maintaining physiological conditions on the microscope stage is critical for long-term imaging.

-

Solution: Use a heated, CO₂-controlled environmental chamber on your microscope to maintain optimal temperature (37°C) and pH. Use an appropriate live-cell imaging medium that is buffered to resist pH changes outside of a CO₂ incubator (e.g., HEPES-buffered media).

-

Problem 3: The fluorescence signal is very weak, forcing me to use high laser power, which then kills the cells.

-

Potential Cause 1: Insufficient Labeling. The concentration of this compound or the incubation time may not be sufficient for adequate incorporation.

-

Solution: First, optimize the concentration as described in Problem 1. Once the maximum non-toxic concentration is known, perform a time-course experiment (e.g., 4, 8, 12, 24 hours) at that concentration to determine the optimal incubation time for robust signal without inducing toxicity.

-

-

Potential Cause 2: Inefficient Click Reaction. The click chemistry step may not be working efficiently.

-

Solution: Ensure you are using a high-quality, fresh fluorescent probe for the click reaction. Optimize the concentration of the fluorescent probe and the reaction time (typically 30-60 minutes for live cells).[19] Always perform a "no-azide" control (cells not treated with this compound but subjected to the click reaction) to check for non-specific background staining.

-

Troubleshooting Summary Table

| Observation/Problem | Potential Cause | Recommended Solution |

| High Cell Death After Labeling | 1. Probe concentration too high. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response titration to find the optimal concentration. 2. Keep final solvent concentration <0.1%. |

| Cells Die During Imaging | 1. Phototoxicity from excitation light. 2. Sub-optimal environmental control. | 1. Reduce laser power, shorten exposure time, decrease imaging frequency, use red-shifted dyes.[7][18] 2. Use a heated, CO₂-controlled stage incubator and appropriate imaging media. |

| Weak Fluorescence Signal | 1. Insufficient probe incorporation. 2. Inefficient click reaction. 3. Photobleaching. | 1. Optimize probe concentration and incubation time. 2. Optimize fluorescent probe concentration and reaction time. 3. Reduce light exposure; consider using anti-fade reagents in media if compatible. |

| High Background Signal | 1. Non-specific binding of the fluorescent probe. | 1. Perform a "no-azide" control. 2. Include additional wash steps after the click reaction. 3. Decrease the concentration of the fluorescent probe. |

Experimental Protocols & Workflows

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

This protocol uses a standard viability assay to determine the maximum concentration of the probe that does not compromise cell health.

-

Cell Seeding: Plate your cells in a 96-well, opaque-walled plate (for luminescence/fluorescence assays) at a density that ensures they are in a logarithmic growth phase at the time of the assay.[20]

-

Prepare Probe Dilutions: Prepare a 2X stock solution series of this compound in complete culture medium. For example, to test final concentrations of 1, 5, 10, 25, and 50 µM, prepare 2X stocks of 2, 10, 20, 50, and 100 µM.

-

Controls: Prepare the following controls:

-

Untreated Control: Cells with medium only.

-

Vehicle Control: Cells treated with the highest concentration of solvent (e.g., DMSO) used in the probe dilutions.

-

Positive Control (Optional but Recommended): Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine) to ensure the viability assay is working correctly.

-

-

Treatment: Remove half of the medium from each well and add an equal volume of the 2X probe dilutions or controls. This minimizes stress from a full media change.

-

Incubation: Incubate the plate for your intended experimental duration (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).

-

Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., CellTiter-Glo®, alamarBlue™, or a live/dead staining kit).

-

Analysis: Normalize the results to the vehicle control (set to 100% viability). The optimal concentration is the highest concentration that shows no significant decrease in viability compared to the vehicle control.

Workflow for Live-Cell Imaging

The following diagram illustrates a validated workflow designed to minimize toxicity.

Caption: A decision tree to troubleshoot sources of experimental cytotoxicity.

References

-

Inhibitory Effects of 4-(4-Methylbenzamino)benzoate on Adipocyte Differentiation. Journal of the Korean Society of Food Science and Nutrition. [Link]

-

Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology. [Link]

-

Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. [Link]

-

Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF on ResearchGate. [Link]

-

Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. [Link]

-

Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Interface Focus. [Link]

-

In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. [Link]

-

Live-cell microscopy – tips and tools. Journal of Cell Science. [Link]

-

AIE active cyanostilbenes for live-cell imaging of lipid droplets. New Journal of Chemistry. [Link]

-

Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. PubMed. [Link]

-

Alternate dyes for image-based profiling assays. ResearchGate. [Link]

-

Optimization of metabolic labeling for cell tracking. ResearchGate. [Link]

-

Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC - NIH. [Link]

-

Fluorescent Probes for the Visualization of Cell Viability. Accounts of Chemical Research. [Link]

-

Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live. NIH. [Link]

-

Metabolic Labeling and Targeted Modulation of Adipocytes. PMC. [Link]

-

Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells. PMC - NIH. [Link]

-

Unnatural Lipids for Simultaneous mRNA Delivery and Metabolic Cell Labeling. PMC - NIH. [Link]

-

Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry. NIH. [Link]

-

Fluorescent Probes for the Visualization of Cell Viability. PubMed. [Link]

-

Fluorescent fatty acid conjugates for live cell imaging of peroxisomes. ResearchGate. [Link]

-

Using Chemical Probes to Examine Cellular Activities. Digital Commons @ Rockefeller University. [Link]

-

Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells. MDPI. [Link]

-

Studying the genotoxicity caused by sodium benzoate in liver cancer cell line (HEPG2) by comet assay. ResearchGate. [Link]

-

A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells. Frontiers in Genetics. [Link]

-

3.2 Secondary antibody optimization–Fixed cell imaging: 5 steps for publication-quality images. YouTube. [Link]

-

Preparation of cells for live-cell imaging of a FOXO-based AKT kinase translocation reporter by widefield microscopy. Protocols.io. [Link]

-

Chemists Focus on Probes, Biologists on Cells—But Who Talks about Probe-Cell Interactions? MDPI. [Link]

-

Thiol linked alkylation for the metabolic sequencing of RNA. YouTube. [Link]

-

Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. [Link]

-

Advancements and perspectives on organelle-targeted fluorescent probes for super-resolution SIM imaging. Chemical Science (RSC Publishing). [Link]

-

Potassium Benzoate Induced Cytotoxicity via Alteration of Gene Expression-Associated Apoptosis and Cell Cycle Genes in Tumor Cell Lines. ResearchGate. [Link]

-

Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. PubMed. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

-

An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2. PubMed. [Link]

Sources

- 1. Metabolic Labeling and Targeted Modulation of Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unnatural Lipids for Simultaneous mRNA Delivery and Metabolic Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 10. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorescent Probes for the Visualization of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - CA [thermofisher.com]

- 15. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 18. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Validation & Comparative

Assessing the Stability of the Triazole Linkage from 4-Azidobutyl Benzoate

Strategic Overview: The "Click" Advantage in Bioconjugation

In drug development and chemical biology, the stability of the cross-link between a payload and a carrier is often the determinant of therapeutic index. 4-Azidobutyl benzoate is a widely utilized "click" reagent, serving as a model system for attaching aromatic payloads via an alkyl spacer.

The primary linkage formed—the 1,4-disubstituted 1,2,3-triazole —is generated via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4] Unlike traditional conjugation chemistries that suffer from reversibility or proteolytic susceptibility, the triazole linkage offers a "fit-and-forget" stability profile.

This guide objectively compares the triazole linkage derived from this compound against standard industry alternatives (Amides, Thioethers, and Hydrazones), supported by experimental protocols for validating these claims in your own laboratory.

Chemical Architecture & Stability Profile

When this compound reacts with a terminal alkyne, it forms a linkage comprising three distinct zones. Understanding the stability of each zone is critical for accurate data interpretation.

-

The Triazole Core: The actual linkage. An aromatic heterocycle that acts as a bioisostere of the amide bond but lacks the hydrolytic vulnerability.

-

The Butyl Spacer: An alkyl chain providing flexibility. Generally inert but contributes to lipophilicity.

-

The Benzoate Ester: The "payload" connection. Crucial Note: While the triazole is hyper-stable, the ester bond in this specific reagent is susceptible to plasma esterases.

Mechanistic Diagram: Linkage Formation & Stress Points

Figure 1: Formation of the triazole linkage and its differential susceptibility to environmental stress. Note that the triazole ring itself resists hydrolysis, while the ester tail remains a metabolic soft spot.

Comparative Performance Analysis

The following analysis contrasts the triazole linkage against three standard bioconjugation chemistries. Data is aggregated from standard physicochemical profiling of linker classes.

Comparison Table: Triazole vs. Alternatives

| Feature | 1,2,3-Triazole (Click) | Amide Bond (NHS Ester) | Thioether (Maleimide) | Hydrazone |

| Formation Kinetics | Fast (Cat. dependent) | Fast | Very Fast | Slow (pH dependent) |

| pH Stability (Acid) | High (Stable < pH 1) | High | High | Low (Hydrolyzes < pH 5) |

| pH Stability (Base) | High (Stable > pH 12) | Moderate (Hydrolyzes > pH 10) | Moderate (Ring opening) | Moderate |

| Plasma Stability | > 24 Hours (No degradation) | Variable (Protease sensitive) | Moderate (Retro-Michael exchange) | Low (Hydrolyzes) |

| Redox Stability | Inert | Inert | Susceptible to Oxidation | Susceptible to Reduction |

| Bio-Orthogonality | Yes | No (Reacts w/ Lysines) | No (Reacts w/ Cysteines) | Yes (Ketones/Aldehydes) |

Detailed Analysis

1. Triazole vs. Amide (The Bioisostere)

-

The Claim: Triazoles are often called "non-hydrolyzable amides." They mimic the dipole moment (~5D) and planarity of a trans-amide bond.

-

The Reality: In proteolytic environments (e.g., lysosomal homogenates), amide bonds are rapidly cleaved by proteases. The triazole ring is completely unrecognized by human proteases, granting the conjugate extended half-life (

). -

Verdict: Use Triazole for long-circulating drugs where premature cleavage is unacceptable.

2. Triazole vs. Maleimide (The Thiol Standard)

-

The Claim: Maleimides are the gold standard for Cysteine conjugation.

-

The Reality: Thioether succinimides (the product of maleimide conjugation) undergo a "Retro-Michael" reaction in plasma, transferring the payload to Albumin (Cys34). This causes off-target toxicity.[5] The triazole linkage is covalent and irreversible.

-

Verdict: Use Triazole when "linker exchange" must be zero.

3. Triazole vs. Hydrazone (The pH Release)

-

The Claim: Hydrazones allow pH-dependent drug release (e.g., in acidic endosomes).

-

The Reality: This lability often leads to premature release in the bloodstream (

hours). The triazole is stable across the entire physiological pH range (1–10). -

Verdict: Use Triazole for permanent attachment; use Hydrazone only for controlled release.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of the triazole linkage derived from this compound, follow these self-validating protocols.

Protocol A: Accelerated Chemical Stability Profiling (pH Stress)

Objective: Determine the hydrolytic stability of the linkage independent of enzymatic activity.

-

Preparation: Dissolve the Click-Conjugate (product of this compound + Alkyne) in DMSO to 10 mM.

-

Buffer Setup: Prepare three buffers:

-

pH 2.0 (0.1 M Phosphate/HCl)

-

pH 7.4 (PBS)

-

pH 10.0 (0.1 M Borate)

-

-

Incubation: Dilute stock 1:100 into each buffer (Final: 100 µM). Incubate at 60°C (Accelerated condition) for 24 hours.

-

Analysis: Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient).

-

Validation Criteria:

-

Triazole Linkage: Peak area should remain >95% of T0.

-

Ester Payload: Expect degradation of the benzoate ester at pH 10 (saponification) and potentially pH 2. The triazole ring itself must remain intact (monitor for free azide or alkyne—absence confirms stability).

-

Protocol B: Plasma Metabolic Stability (LC-MS/MS)

Objective: Assess susceptibility to plasma esterases and general proteolytic cleavage.

-

Matrix: Thaw pooled Human Plasma (or Mouse Plasma for preclinical models) on ice. Centrifuge at 3000 x g to remove particulates.

-

Spiking: Spike the conjugate (10 µM final) into plasma pre-warmed to 37°C.

-

Sampling:

-

Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hours.

-

Aliquot 50 µL of plasma into 200 µL of ice-cold Acetonitrile (containing Internal Standard) to quench metabolism and precipitate proteins.

-

-

Processing: Vortex for 1 min, centrifuge at 10,000 x g for 10 min. Collect supernatant.

-

LC-MS/MS Detection: Monitor the parent ion [M+H]+.

-

Critical Control: Include a known labile control (e.g., Procaine or a simple ester) to verify esterase activity in the plasma batch.

-

-

Data Interpretation:

-

Plot ln(Concentration) vs. Time.

-

Calculate

. -

Note: If the parent disappears but the triazole-butyl-alcohol metabolite appears, the linkage is stable, but the benzoate ester was cleaved.

-

Workflow Visualization

Figure 2: Integrated workflow for assessing chemical and metabolic stability.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Valverde, I. E., & Mindt, T. L. (2013).[2] 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics.[1][2][3] CHIMIA, 67(4), 262–266. Link

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

-

Patterson, J. T., et al. (2014). Finding the Right (Bio)orthogonal Chemistry. ACS Chemical Biology, 9(3), 592–605. Link

-

Lim, J., et al. (2021).[6] Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker.[7] Pharmaceutics, 13(1), 125.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the Kinetics of 4-Azidobutyl Benzoate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)